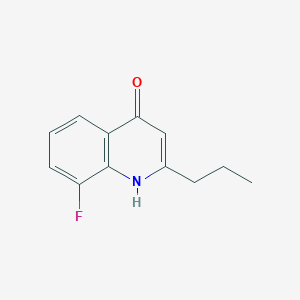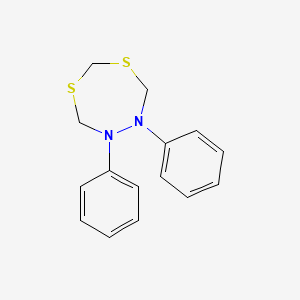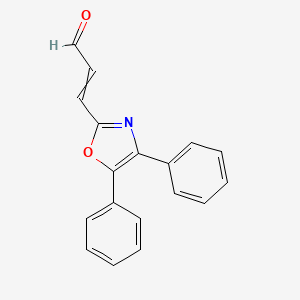
6-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C₉H₄BrF₄ It is a derivative of indene, characterized by the presence of bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene typically involves the bromination and fluorination of indene derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution on the indene ring. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors and precise control systems to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products
The major products formed from these reactions include various substituted indene derivatives, ketones, carboxylic acids, and hydrogenated compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene involves its interaction with specific molecular targets, leading to various chemical transformations. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane
- 5-Bromo-2,2,3,3-tetrafluoro-1H-indene
Uniqueness
6-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different set of functional groups and steric effects, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
922141-62-6 |
|---|---|
Molecular Formula |
C9H5BrF4 |
Molecular Weight |
269.03 g/mol |
IUPAC Name |
5-bromo-2,2,3,3-tetrafluoro-1H-indene |
InChI |
InChI=1S/C9H5BrF4/c10-6-2-1-5-4-8(11,12)9(13,14)7(5)3-6/h1-3H,4H2 |
InChI Key |
PXPNSJNVKZJPQW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C(C1(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


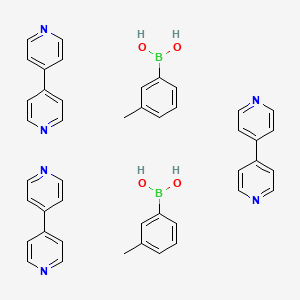
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-iodo-N,N-dimethyl-](/img/structure/B12620162.png)
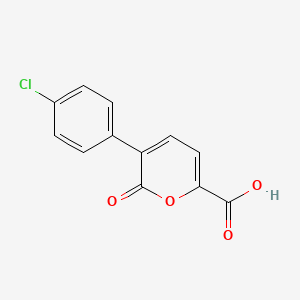
![2-[[4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B12620175.png)
![4-Methyl-N-[(1R)-1-phenylethyl]benzene-1-carbothioamide](/img/structure/B12620178.png)

![3,6-Dimethyl-5-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12620190.png)
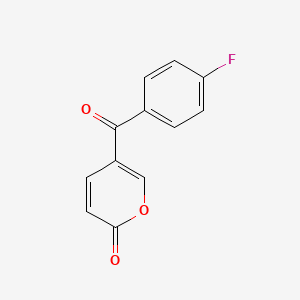

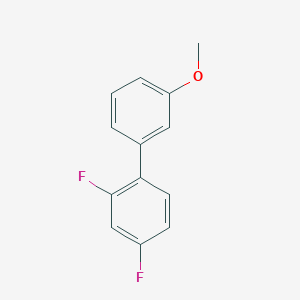
![[4-(4-Decylbenzoyl)phenyl]acetic acid](/img/structure/B12620216.png)
